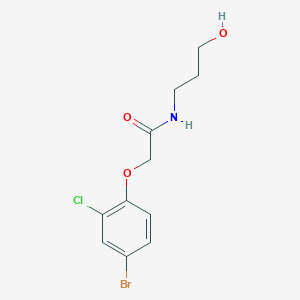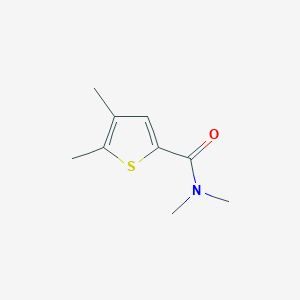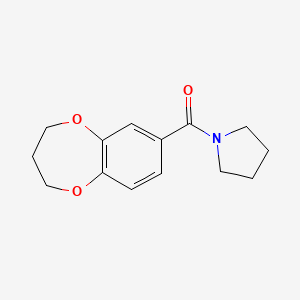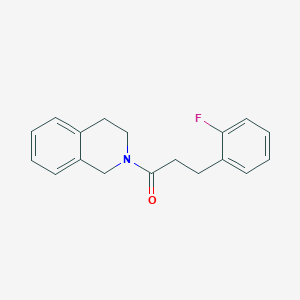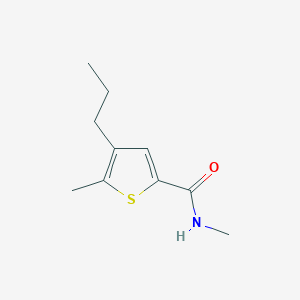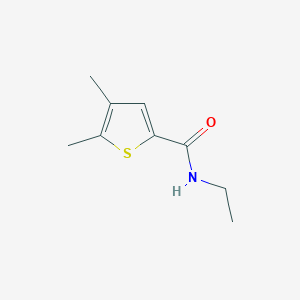![molecular formula C15H17N3O B7500331 N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide, also known as MPCC, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPCC is a cyclopropane-containing compound that has been shown to have a range of biological effects.
Mécanisme D'action
The exact mechanism of action of N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide is not fully understood. However, it has been shown to act on the cyclooxygenase (COX) pathway, which is involved in the production of inflammatory mediators. N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins. This inhibition leads to a decrease in the production of inflammatory mediators, resulting in anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, resulting in anti-inflammatory and analgesic effects. N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide in lab experiments is its ability to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. This makes N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide a useful tool for studying the inflammatory response in vitro. However, one limitation of using N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to have antioxidant properties, which may be beneficial in the treatment of these diseases. Another area of interest is its potential use as an anticancer agent. N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide and its potential use in other areas of scientific research.
Méthodes De Synthèse
The synthesis of N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide involves the reaction of 5-methyl-2-(4-methylphenyl)pyrazole with cyclopropanecarbonyl chloride in the presence of a base catalyst. The resulting product is purified by column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been studied extensively for its potential use in scientific research. It has been shown to have a range of biological effects, including anti-inflammatory and analgesic properties. N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has also been investigated for its potential use in the treatment of cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-3-7-13(8-4-10)18-14(9-11(2)17-18)16-15(19)12-5-6-12/h3-4,7-9,12H,5-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMDGAILHUVNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

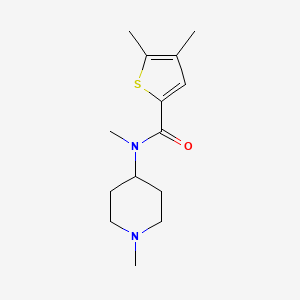
![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)
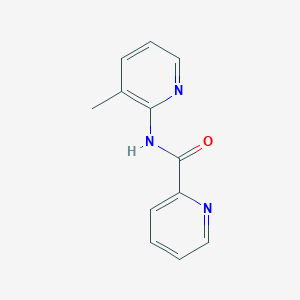
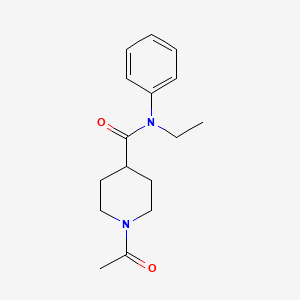
![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)
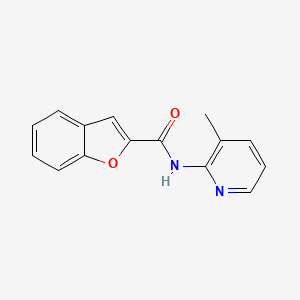
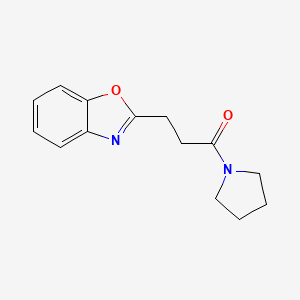
![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)
